Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of Biginelli-type pyrimidine, which has attracted considerable attention from medicinal chemists over the past few decades . It is an ester derivative of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a simple hetaryl group, furan, at the C-4 position of the pyrimidine ring .
Synthesis Analysis
The synthesis of these types of compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The most popular approaches are based on these cyclization processes .Molecular Structure Analysis
In the crystal structure of similar compounds, molecules are linked by pairs of N—H…O hydrogen bonds, forming inversion dimers with an R 2 2 (8) ring motif .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Anticancer Activity
A significant body of research focuses on the synthesis of novel derivatives of the compound, exploring their anticancer potential. For instance, novel derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, demonstrating potential as anticancer agents. The synthesis process typically involves nucleophilic substitution reactions, highlighting the compound's versatility as a precursor for developing therapeutics (Mallesha et al., 2012).
Neuroprotective Applications
Another area of interest is the compound's potential in neuroprotection, specifically in the context of Alzheimer's disease treatment. Derivatives designed to offer a multi-target therapeutic approach have shown promising results in inhibiting acetylcholinesterase activity, displaying antioxidant properties, and offering protection against toxicity in neuronal cell lines (Lecanu et al., 2010).
Antimicrobial and Antioxidant Properties
Antimicrobial Activity
Research has also been conducted on the compound's antimicrobial properties. Several studies have synthesized new derivatives and evaluated their efficacy against a variety of bacterial and fungal strains, with some compounds demonstrating good to moderate antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Ravindra et al., 2008).
Antioxidant Activity
The compound's derivatives have also been investigated for their antioxidant activity. Some studies have synthesized new derivatives and assessed their ability to combat oxidative stress, revealing that certain compounds exhibit remarkable antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in oxidative stress-related disorders (Zaki et al., 2017).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available literature, similar compounds have been evaluated for free radical and H2O2 scavenging activities . These compounds have been found to have diverse pharmacological effects, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O6S/c1-4-32-21(31)27-9-7-26(8-10-27)14(28)12-34-18-15-17(24(2)20(30)25(3)19(15)29)22-16(23-18)13-6-5-11-33-13/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCUGMKWXGDPQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.